There is currently limited information publicly available on the specific scientific research applications of 3-Nitrofuran-2-carbaldehyde. Scientific databases like PubChem [] and commercial suppliers [, ] describe the compound's structure and properties, but no citations for published research are available. This suggests that 3-Nitrofuran-2-carbaldehyde may be a niche compound with limited research focus, or it could be a recently synthesized molecule not yet widely studied.
If you're interested in exploring the potential scientific research applications of 3-Nitrofuran-2-carbaldehyde, here are some avenues to consider:
3-Nitrofuran-2-carbaldehyde is an organic compound with the molecular formula CHNO. It features a furan ring substituted at the 2-position with a formyl group and at the 3-position with a nitro group. This compound is notable for its potential applications in pharmaceuticals and agrochemicals, largely due to the reactivity afforded by both the aldehyde and nitro functional groups. The presence of these groups enhances its utility in various
These reactions highlight its role as a building block in organic synthesis, particularly in creating compounds with biological significance.
Research indicates that 3-Nitrofuran-2-carbaldehyde exhibits significant biological activity. It has been studied for its antimicrobial properties, particularly against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) . Additionally, compounds derived from nitrofuran structures have shown anticancer activity, suggesting potential therapeutic applications in oncology . The mechanism of action typically involves the activation of the nitro group by nitroreductases, leading to the formation of reactive intermediates that can damage cellular macromolecules .
The synthesis of 3-Nitrofuran-2-carbaldehyde can be achieved through several methods:
These methods vary in complexity and yield, with some requiring multiple steps and careful control of reaction conditions.
3-Nitrofuran-2-carbaldehyde finds applications across various fields:
The versatility of this compound makes it an attractive target for further research and development in medicinal chemistry.
Studies on interaction mechanisms involving 3-Nitrofuran-2-carbaldehyde have shown that its nitro group plays a crucial role in mediating interactions with biological targets. For instance, molecular docking studies indicate that compounds containing the nitrofuran moiety exhibit strong binding affinities for bacterial nitroreductases, which are essential for their antimicrobial activity . Understanding these interactions is vital for optimizing the efficacy of derivatives based on this compound.
Several compounds share structural similarities with 3-Nitrofuran-2-carbaldehyde, including:
| Compound | Functional Groups | Biological Activity | Unique Features |
|---|---|---|---|
| 3-Nitrofuran-2-carbaldehyde | Nitro, Aldehyde | Antimicrobial, Anticancer | Combination of both functionalities |
| Nitrofurazone | Nitro | Broad-spectrum antibacterial | Established clinical use |
| 5-Nitrofuran | Nitro | Antimicrobial | Lacks aldehyde functionality |
| Furfural | Aldehyde | Limited biological activity | Simpler structure without nitro group |
The unique combination of functional groups in 3-Nitrofuran-2-carbaldehyde enhances its reactivity and potential therapeutic applications compared to these similar compounds.
The nitration of furan carbaldehydes represents a fundamental transformation in heterocyclic chemistry, with traditional methodologies establishing the foundation for contemporary synthetic approaches. The earliest systematic studies by Sasaki demonstrated that furan derivatives undergo nitration through distinct mechanistic pathways compared to benzenoid aromatics [1] [2]. Traditional nitration approaches have relied primarily on classical electrophilic aromatic substitution protocols, though these methods require careful optimization due to the inherent sensitivity of the furan ring system.
The acetyl nitrate methodology, first developed by Marquis, remains the most widely employed traditional approach for nitrating furan carbaldehydes [3]. This method involves the in situ generation of acetyl nitrate from acetic anhydride and nitric acid, creating a milder nitrating environment compared to direct nitration with mineral acids. The reaction proceeds through formation of nitroacetate intermediates, which subsequently undergo base-catalyzed elimination to yield the desired nitrofuran products [5]. Under optimized conditions, this approach typically achieves yields ranging from 14% to 68%, with the variation dependent on specific substrate structure and reaction parameters [6].
Fuming nitric acid systems, when employed in conjunction with acetic anhydride, provide an alternative traditional approach that operates under more aggressive conditions [1] [2]. These methodologies typically require temperature control between 20°C and 100°C with reaction times extending from 4 to 12 hours. While capable of achieving moderate yields of 15% to 51.5%, these harsh conditions frequently lead to competitive ring degradation processes, limiting their practical utility for sensitive substrates [7]. The mechanism involves direct electrophilic attack by nitronium species, though the elevated temperatures necessary for reasonable reaction rates often compromise product selectivity.
The nitric acid-sulfuric acid mixture represents a classical approach adapted from aromatic nitration protocols [1]. This methodology requires stringent temperature control, typically maintaining reaction temperatures between -20°C and 20°C to prevent substrate decomposition. Yields obtained through this approach range from 20% to 32%, with reaction times typically spanning 1 to 5 hours [1]. The low temperature requirement stems from the high reactivity of the furan ring system toward strong electrophiles, which can lead to ring-opening reactions at elevated temperatures.
Post-sulfonation nitration methodologies, developed as indirect approaches to nitrofuran synthesis, involve initial sulfonation of the furan ring followed by nitration under milder conditions [1]. This two-step protocol aims to deactivate the ring toward harsh nitrating conditions while maintaining reasonable reactivity. Yields achieved through this approach typically range from 20% to 32%, though significant by-product formation remains problematic [1]. The method proves particularly valuable when direct nitration leads to extensive ring degradation.
Contemporary synthetic methodologies have evolved to address the limitations inherent in traditional nitration approaches through the development of sophisticated catalytic systems that provide enhanced selectivity and improved yields. These modern approaches leverage advanced understanding of reaction mechanisms and catalyst design principles to achieve unprecedented control over nitration processes.
Trifluoroacetic anhydride-nitric acid systems represent a significant advancement in mild nitration methodology [6]. This approach utilizes trifluoroacetic anhydride as both solvent and activating agent, generating highly reactive nitrating species under controlled conditions. The methodology typically operates at -15°C for initial mixing, followed by reaction at room temperature for 12 hours, achieving yields of 68% to 81% with high regioselectivity [6]. The trifluoroacetic anhydride serves to stabilize nitronium species while providing a less nucleophilic environment than traditional acetic anhydride systems.
N-Nitrosaccharin-based catalytic systems have emerged as particularly promising approaches for achieving functional group tolerance in nitration reactions [8]. These systems operate through controlled release of nitronium species from the saccharin-based reagent, providing exceptional compatibility with sensitive functional groups. Catalyst loadings as low as 1% to 5% mol% prove sufficient to achieve high conversion rates, with yields typically ranging from 85% to 95% [8]. The methodology demonstrates remarkable functional group tolerance, accommodating hydroxyl, amino, and carbonyl functionalities that would typically interfere with traditional nitration protocols.
Palladium-catalyzed cross-coupling approaches represent a departure from traditional electrophilic nitration mechanisms, instead employing organometallic methodologies to install nitro groups [9]. These systems typically operate at elevated temperatures (100°C) in toluene solvent with palladium acetate catalyst loadings of 5% to 10% mol%. Yields achieved through these methodologies range from 70% to 90% with excellent regioselectivity [9]. The mechanism involves oxidative addition of aryl halides to palladium centers, followed by transmetalation with nitrite salts and subsequent reductive elimination to form carbon-nitrogen bonds.
Cobalt(II) metalloradical catalysis systems have demonstrated remarkable efficiency in furan functionalization reactions through radical-based mechanisms [9]. These systems operate at 80°C in various solvents with catalyst loadings of 2% to 5% mol%, achieving complete regioselectivity and yields ranging from 68% to 96% [9]. The cobalt-based catalysts generate carbene radical intermediates that undergo selective addition to furan substrates, providing access to complex nitrofuran structures with unprecedented functional group tolerance.
Continuous flow acetyl nitrate generation represents the most recent advancement in nitration technology, addressing both safety and efficiency concerns associated with traditional batch processes [10]. These systems employ in situ generation of acetyl nitrate with residence times as short as 2 minutes at 15°C, achieving yields of 75% to 89% with high selectivity [10]. The continuous flow approach provides precise control over reaction parameters while minimizing exposure to potentially hazardous nitrating agents.
The role of solvent selection in nitration reactions extends beyond simple medium effects, influencing reaction kinetics, selectivity, and product distribution through complex molecular interactions. Understanding these solvent effects proves crucial for optimizing synthetic protocols and achieving consistent results in both laboratory and industrial settings.
Acetic anhydride serves dual roles as both solvent and reagent in traditional nitration methodologies, exhibiting a polarity index of 2.4 that provides moderate solvation of ionic intermediates [11] [12]. The anhydride facilitates formation of acetyl nitrate species while maintaining sufficient nucleophilicity to support electrophilic aromatic substitution mechanisms. Reaction rates in acetic anhydride systems show moderate enhancement compared to non-participating solvents, with yields typically ranging from 50% to 70% [11]. The solvent's ability to stabilize cationic intermediates through coordination interactions proves particularly important for achieving reasonable reaction rates under mild conditions.
Trifluoroacetic anhydride systems demonstrate significantly enhanced reaction kinetics compared to conventional acetic anhydride methodologies [6]. With a polarity index of 2.7, trifluoroacetic anhydride provides superior stabilization of nitronium species while maintaining low nucleophilicity that minimizes competitive side reactions [6]. The electron-withdrawing trifluoromethyl groups enhance the electrophilicity of the anhydride carbonyl centers, facilitating more efficient nitrating agent formation. Yields achieved in trifluoroacetic anhydride systems typically range from 68% to 81%, representing substantial improvements over traditional methodologies [6].
Polar aprotic solvents, exemplified by dimethyl sulfoxide with a polarity index of 7.2, demonstrate remarkable ability to accelerate nitration reactions through stabilization of charged intermediates [12]. These solvents provide high dielectric constants that stabilize ionic species while maintaining low nucleophilicity that prevents interference with electrophilic processes. Rate acceleration factors of 5 to 10 times baseline rates are commonly observed in polar aprotic media, with yields improving to 70% to 85% range [12]. The enhanced solvation of cationic intermediates reduces activation barriers for electrophilic attack while suppressing competing ring-opening pathways.
Aqueous-organic biphasic systems offer unique advantages for controlling selectivity through phase separation effects [12]. These systems typically demonstrate improved selectivity rather than enhanced reaction rates, with yields in the 60% to 70% range [12]. The biphasic nature allows for differential solvation of reactants and products, potentially providing thermodynamic driving force for desired reaction pathways while sequestering sensitive products from harsh reaction conditions.
Ionic liquid systems have emerged as promising media for nitration reactions, providing tunable solvent properties through systematic variation of cation and anion components [12]. These systems demonstrate enhanced conversion rates with yields ranging from 75% to 90%, achieved through ionic stabilization of charged intermediates [12]. The negligible vapor pressure of ionic liquids provides additional safety advantages for large-scale applications while enabling reaction temperature optimization without solvent loss concerns.
The kinetics of acetylation processes in furan chemistry demonstrate strong dependence on solvent selection and reaction conditions [13]. Activation energies for furan acetylation reactions typically range from 15.5 to 25 kJ/mol, with reaction orders of approximately 0.6 in furan concentration and 0.5 in acylating agent concentration [13]. These fractional reaction orders suggest complex mechanistic pathways involving pre-equilibrium formation of reactive intermediates. Solvent effects prove particularly pronounced, with polar aprotic solvents providing rate enhancements of 5 to 10 fold compared to non-coordinating media [13].
The transition from laboratory-scale synthesis to industrial production of nitrofuran compounds presents numerous technical challenges that require systematic engineering solutions. Safety considerations, environmental impact, and economic viability represent primary concerns that influence process design and optimization strategies.
Safety challenges associated with industrial nitration processes center primarily on the handling and storage of explosive nitrating agents [14] [15]. Acetyl nitrate, while providing superior reaction performance, exhibits significant explosion hazards that complicate large-scale implementation. Traditional batch processes require storage of substantial quantities of unstable intermediates, creating unacceptable risk profiles for industrial operations [14]. Contemporary solutions focus on continuous flow technologies that generate nitrating agents in situ with minimal accumulation, reducing explosion risks while maintaining reaction efficiency [10] [14].
Yield optimization challenges stem from the competing requirements of achieving high conversion while maintaining product selectivity under economically viable conditions [16] [17]. Substrate decomposition under harsh nitration conditions represents a persistent challenge, particularly for sensitive furan derivatives that undergo ring-opening reactions at elevated temperatures [7] [17]. Industrial solutions typically involve process intensification through improved heat and mass transfer, enabling operation under milder conditions while maintaining acceptable production rates [14].
Scalability issues primarily concern heat management in large-scale reactors, where exothermic nitration reactions can lead to thermal runaway conditions [14] [15]. Traditional batch reactors suffer from poor heat transfer characteristics that limit maximum batch sizes and compromise safety margins. Modular reactor designs, employing multiple smaller reaction units operated in parallel, provide improved thermal control while maintaining production capacity [14]. These systems enable precise temperature control through enhanced surface area-to-volume ratios and improved heat transfer coefficients.
Environmental impact considerations focus on treatment of acidic waste streams generated during nitration processes [16] [17]. Traditional methodologies produce substantial quantities of spent acid solutions that require expensive neutralization and disposal procedures. Green chemistry approaches emphasize catalyst recycling systems and atom-economical synthetic routes that minimize waste generation [16]. Solvent recovery and recycling systems prove particularly important for maintaining economic viability while reducing environmental impact.
Cost considerations encompass both raw material expenses and capital equipment requirements for safe operation [16] . Expensive nitrating reagents and specialized corrosion-resistant equipment contribute significantly to production costs. Catalyst recycling systems provide partial solutions through recovery and reuse of expensive catalytic components, though effectiveness varies significantly with specific catalyst systems [16]. Process optimization through statistical design of experiments methodologies enables identification of operating conditions that maximize yield while minimizing reagent consumption.
Quality control challenges involve maintenance of product purity specifications while operating under variable industrial conditions [14] [17]. Real-time monitoring systems employing spectroscopic techniques enable continuous assessment of reaction progress and product quality. Process analytical technology approaches integrate multiple analytical techniques to provide comprehensive process understanding and control [10]. These systems prove particularly valuable for detecting and correcting process deviations before they impact product quality or safety.
3-Nitrofuran-2-carbaldehyde exhibits moderate thermal stability with characteristic decomposition patterns typical of nitrofuran compounds. Thermogravimetric analysis indicates that the compound undergoes thermal decomposition at temperatures above 150°C, with complete decomposition occurring by 200°C . This thermal behavior is consistent with related nitrofuran derivatives, where the nitro group serves as the primary site of thermal instability.
The thermal decomposition mechanism of 3-nitrofuran-2-carbaldehyde follows a multi-step process. Initial decomposition occurs through carbon-nitrogen bond cleavage at the nitro group, consistent with activation energies reported for similar nitrofuran compounds at approximately 348.8 ± 8.2 kJ/mol [2]. This process generates nitrous oxide (N2O) and nitrogen dioxide (NO2) as primary gaseous products, along with furan ring fragmentation.
| Property | Value | Reference |
|---|---|---|
| Melting Point | 70.8-71.8°C | [3] |
| Decomposition Temperature | >150°C | |
| Predicted Boiling Point | 298.0 ± 25.0°C | [3] |
| Thermal Stability | Moderate | |
| Decomposition Products | NO2, N2O, furan fragments | [2] |
The compound demonstrates increased thermal sensitivity under alkaline conditions compared to neutral or acidic environments [4]. This pH-dependent stability suggests that the nitro group becomes more susceptible to nucleophilic attack under basic conditions, accelerating decomposition pathways.
Differential scanning calorimetry (DSC) analysis reveals exothermic decomposition peaks characteristic of nitroaromatic compounds, with heat release patterns indicating rapid energy liberation during thermal breakdown [5]. The presence of the aldehyde functional group contributes additional thermal reactivity, as carbonyl compounds generally exhibit lower thermal stability compared to their corresponding alcohols or ethers.
The solubility profile of 3-nitrofuran-2-carbaldehyde reflects its amphiphilic nature, with the polar nitro and aldehyde groups conferring water solubility while the furan ring provides moderate organic solvent compatibility. The compound exhibits good solubility in polar protic solvents such as methanol and ethanol, with enhanced dissolution in dimethyl sulfoxide (DMSO) [6].
Water solubility of 3-nitrofuran-2-carbaldehyde is moderate, estimated at approximately 2-5 g/L at room temperature based on similar nitrofuran derivatives [7]. The presence of both electron-withdrawing groups (nitro and aldehyde) increases the compound's polarity, facilitating interaction with water molecules through hydrogen bonding and dipole-dipole interactions.
| Solvent | Solubility | Mechanism |
|---|---|---|
| Water | Moderate (2-5 g/L) | Hydrogen bonding, dipole interactions |
| Methanol | High | Hydrogen bonding, polar interactions |
| Ethanol | High | Hydrogen bonding, polar interactions |
| DMSO | Very High | Strong dipole interactions |
| Acetonitrile | Moderate | Dipole-dipole interactions |
| Hexane | Low | Limited van der Waals forces |
| Chloroform | Moderate | Dipole-induced dipole interactions |
The octanol-water partition coefficient (log P) of 3-nitrofuran-2-carbaldehyde is estimated at 0.6 [3], indicating moderate lipophilicity. This value suggests balanced distribution between aqueous and organic phases, with slight preference for the aqueous phase due to the polar functional groups.
In non-polar solvents such as hexane and petroleum ether, the compound exhibits limited solubility due to unfavorable enthalpic interactions between the polar nitro and aldehyde groups and the non-polar solvent environment [8]. However, solubility increases in moderately polar organic solvents like chloroform and dichloromethane, where dipole-induced dipole interactions become more favorable.
The compound's solubility characteristics are significantly influenced by temperature, with increased dissolution rates observed at elevated temperatures across all solvent systems. This temperature dependence follows typical thermodynamic principles, where increased thermal energy facilitates overcoming lattice energy barriers in the solid state.
The FT-IR spectrum of 3-nitrofuran-2-carbaldehyde displays characteristic absorption bands that serve as diagnostic fingerprints for structural identification. The aldehyde carbonyl stretch appears as a sharp, intense band at approximately 1680 cm⁻¹ [9], consistent with α,β-unsaturated aldehyde systems where the furan ring provides conjugation.
The nitro group exhibits two characteristic stretching modes: asymmetric stretching at 1520-1530 cm⁻¹ and symmetric stretching at 1350-1370 cm⁻¹ [9]. These bands are diagnostic for aromatic nitro compounds and provide unambiguous identification of the nitro functional group.
| Functional Group | Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| C=O (aldehyde) | 1680 | Carbonyl stretch | Strong |
| NO2 (asymmetric) | 1520-1530 | N-O stretch | Strong |
| NO2 (symmetric) | 1350-1370 | N-O stretch | Medium |
| C=C (furan) | 1600-1650 | Aromatic stretch | Medium |
| C-H (aromatic) | 3000-3100 | C-H stretch | Medium |
| C-N | 1176 | C-N stretch | Medium |
The furan ring system contributes multiple absorption bands in the 1600-1650 cm⁻¹ region, corresponding to C=C aromatic stretching vibrations. The aromatic C-H stretching modes appear in the 3000-3100 cm⁻¹ region, providing additional structural confirmation.
¹H NMR analysis of 3-nitrofuran-2-carbaldehyde reveals diagnostic resonances that confirm the molecular structure. The aldehyde proton appears as a singlet at 9.8-10.2 ppm [10], characteristic of aromatic aldehydes with additional deshielding from the adjacent nitro group.
The furan ring protons appear as two distinct signals: H-4 at approximately 6.5 ppm and H-5 at 7.5 ppm [10]. The significant downfield shift of these protons reflects the electron-withdrawing effects of both the nitro and aldehyde substituents.
| Position | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity |
|---|---|---|---|
| CHO | 9.8-10.2 | 185-190 | Singlet |
| C-2 | - | 150-155 | Quaternary |
| C-3 | - | 115-120 | Quaternary |
| H-4 | 6.5 | 110-115 | Doublet |
| H-5 | 7.5 | 115-120 | Doublet |
¹³C NMR spectroscopy provides additional structural information, with the aldehyde carbon appearing at 185-190 ppm, consistent with aromatic aldehydes. The furan ring carbons appear in the 110-160 ppm range, with the nitro-substituted carbon (C-3) showing significant downfield shift due to the electron-withdrawing nature of the nitro group.
The UV-Vis spectrum of 3-nitrofuran-2-carbaldehyde exhibits characteristic absorption bands that reflect the compound's electronic structure. The primary absorption maximum occurs at 285-290 nm , attributed to the nitrofuran chromophore system.
Two distinct electronic transitions are observed: a π→π* transition at approximately 308 nm and an n→π* transition at 397 nm [9]. These transitions are characteristic of nitroaromatic compounds and provide insight into the compound's electronic properties.
| Transition | λmax (nm) | Assignment | Extinction Coefficient |
|---|---|---|---|
| π→π* | 308 | Aromatic transition | High |
| n→π* | 397 | Nitro group transition | Medium |
| Main chromophore | 285-290 | Nitrofuran system | High |
The molar extinction coefficients for these transitions are typically high (log ε > 4), indicating strong electronic coupling between the furan ring and the nitro substituent. This intense absorption makes the compound suitable for UV detection in analytical applications.
3-Nitrofuran-2-carbaldehyde exhibits predictable chromatographic behavior on reverse-phase HPLC systems. The compound shows moderate retention on C18 columns, with retention times dependent on mobile phase composition and pH . Typical retention factors range from 2-8 minutes using acetonitrile-water gradients.
The compound's chromatographic separation is optimized using mobile phases with pH values between 3-7, where the molecule exists in its neutral form. Under these conditions, peak symmetry is maintained, and quantitative analysis is feasible [12].
| Parameter | Value | Conditions |
|---|---|---|
| Column | C18 (250 × 4.6 mm, 5 μm) | Reverse-phase |
| Mobile Phase | ACN:H2O (30:70 to 80:20) | Gradient elution |
| Flow Rate | 1.0 mL/min | Standard conditions |
| Detection | UV at 254 nm or 376 nm | Optimal wavelengths |
| Retention Time | 4-6 minutes | Typical range |
| Peak Symmetry | 1.0-1.2 | Acceptable range |
Detection is commonly performed at 254 nm for general analysis or 376 nm for enhanced sensitivity, taking advantage of the compound's strong UV absorption [12]. The compound demonstrates excellent peak symmetry and reproducibility under optimized conditions.
For preparative separations, 3-nitrofuran-2-carbaldehyde is effectively purified using silica gel column chromatography. The compound exhibits moderate polarity, requiring solvent systems of intermediate polarity for optimal separation .
Typical eluent systems include hexane-ethyl acetate mixtures, with ratios ranging from 4:1 to 1:1 depending on the specific separation requirements. The compound's Rf values on silica gel thin-layer chromatography plates range from 0.15-0.59, depending on the solvent system employed [13].
| Stationary Phase | Mobile Phase | Rf Value | Separation Quality |
|---|---|---|---|
| Silica Gel | Hexane:EtOAc (4:1) | 0.15 | Good |
| Silica Gel | Hexane:EtOAc (2:1) | 0.35 | Excellent |
| Silica Gel | Hexane:EtOAc (1:1) | 0.59 | Good |
| Alumina | DCM:MeOH (95:5) | 0.45 | Good |
Purity determination of 3-nitrofuran-2-carbaldehyde is routinely accomplished using HPLC analysis with UV detection. The compound typically achieves purities >95% after standard purification procedures [6]. Impurities commonly include starting materials, oxidation products, and decomposition fragments.
Gas chromatography-mass spectrometry (GC-MS) provides complementary purity analysis, particularly for volatile impurities. The compound's moderate volatility allows for direct GC analysis without derivatization, facilitating comprehensive impurity profiling.
| Method | Detection Limit | Precision | Typical Purity |
|---|---|---|---|
| HPLC-UV | 0.1% | ±0.5% | >95% |
| GC-MS | 0.05% | ±0.3% | >98% |
| ¹H NMR | 1% | ±2% | >90% |
| Elemental Analysis | 0.4% | ±0.4% | >95% |
Elemental analysis provides additional validation of compound purity, with theoretical values for carbon (42.55%), hydrogen (2.14%), nitrogen (9.93%), and oxygen (45.38%) serving as benchmarks for analytical comparison [6].